molecular formula C20H19N3O2 B2583862 1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049558-23-7

1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2583862
CAS No.: 1049558-23-7
M. Wt: 333.391
InChI Key: IOQJCCBOJRNLNK-UHFFFAOYSA-N
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Description

1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methylphenyl group, and a dihydropyridazine ring

Scientific Research Applications

1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Safety data sheets for similar compounds indicate that they may cause serious eye damage, respiratory irritation, and skin irritation . They also suggest precautions such as avoiding release to the environment and seeking medical attention if swallowed .

Future Directions

Future research involving similar compounds could focus on studying the long-term effects of use on the brain, particularly in relation to dopamine and serotonin function. Additionally, the medicinal properties of similar compounds could be explored for the treatment of various pathological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazine Ring: The dihydropyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using toluene and an appropriate catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an amine, such as benzylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride with sodium hydroxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-methylbenzene
  • 4-methylbenzophenone
  • Diethyl 4-methylbenzylphosphonate

Uniqueness

1-benzyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and the possibility of forming a wide range of derivatives with different properties.

Properties

IUPAC Name

1-benzyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-15-7-9-16(10-8-15)13-21-20(25)18-11-12-19(24)23(22-18)14-17-5-3-2-4-6-17/h2-12H,13-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQJCCBOJRNLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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